molecular formula C42H30O6 B8197658 6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

Cat. No.: B8197658
M. Wt: 630.7 g/mol
InChI Key: PVASLHHVLRBRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid): is a complex organic compound characterized by its unique structure, which includes a central benzene ring substituted with three naphthoic acid groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Central Benzene Core: The central benzene ring is synthesized with trimethyl groups at the 2, 4, and 6 positions.

    Attachment of Naphthoic Acid Groups: The naphthoic acid groups are then attached to the benzene core through esterification or other suitable organic reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoic acid groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoic acid groups to their corresponding alcohols or alkanes.

    Substitution: The trimethyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug design and development, particularly in targeting specific biological pathways.

Industry:

    Polymer Science: It is used in the development of advanced polymers with enhanced thermal and mechanical properties.

    Dye and Pigment Production: The compound’s derivatives are utilized in the production of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved often include coordination chemistry and ligand exchange processes.

Comparison with Similar Compounds

Uniqueness: The presence of trimethyl groups on the benzene ring in 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) enhances its stability and reactivity compared to similar compounds. This unique structural feature allows for more diverse applications in material science and catalysis.

Properties

IUPAC Name

6-[3,5-bis(6-carboxynaphthalen-2-yl)-2,4,6-trimethylphenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O6/c1-22-37(31-10-4-28-19-34(40(43)44)13-7-25(28)16-31)23(2)39(33-12-6-30-21-36(42(47)48)15-9-27(30)18-33)24(3)38(22)32-11-5-29-20-35(41(45)46)14-8-26(29)17-32/h4-21H,1-3H3,(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASLHHVLRBRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Reactant of Route 2
Reactant of Route 2
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Reactant of Route 3
Reactant of Route 3
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Reactant of Route 4
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Reactant of Route 5
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Reactant of Route 6
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.